molecular formula C18H13BrO4S2 B14206970 Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate CAS No. 832725-65-2

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate

Cat. No.: B14206970
CAS No.: 832725-65-2
M. Wt: 437.3 g/mol
InChI Key: OGNTYNOOSURTNA-UHFFFAOYSA-N
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Description

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate is an organic compound that features a complex aromatic structure This compound is characterized by the presence of bromine, hydroxyl, and sulfonate functional groups, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a phenyl ring followed by sulfonation and subsequent thiolation to introduce the sulfanyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and brominating agents like bromine or N-bromosuccinimide. The final step involves the esterification of the sulfonic acid with phenol under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for scaling up the synthesis. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the bromine and sulfonate groups enhances its reactivity towards biological molecules, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-bromobenzenesulfonate: Similar structure but lacks the hydroxyl and sulfanyl groups.

    Phenyl 5-bromo-2-hydroxybenzenesulfonate: Similar but lacks the sulfanyl group.

    Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzene-1-sulfonate: Similar but with a methoxy group instead of a hydroxyl group.

Uniqueness

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate is unique due to the combination of bromine, hydroxyl, and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

832725-65-2

Molecular Formula

C18H13BrO4S2

Molecular Weight

437.3 g/mol

IUPAC Name

phenyl 5-bromo-2-(4-hydroxyphenyl)sulfanylbenzenesulfonate

InChI

InChI=1S/C18H13BrO4S2/c19-13-6-11-17(24-16-9-7-14(20)8-10-16)18(12-13)25(21,22)23-15-4-2-1-3-5-15/h1-12,20H

InChI Key

OGNTYNOOSURTNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)SC3=CC=C(C=C3)O

Origin of Product

United States

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